7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
CAS No.:
Cat. No.: VC15862572
Molecular Formula: C13H10N6O
Molecular Weight: 266.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N6O |
|---|---|
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | 7-amino-3-benzyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
| Standard InChI | InChI=1S/C13H10N6O/c14-7-9-11(15)18-19-12(9)17-16-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,18H,6,15H2 |
| Standard InChI Key | SWCYZZLIZWDXJY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C3C(=C(NN3C2=O)N)C#N |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
The molecular framework of 7-amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1, triazine-8-carbonitrile (C₁₃H₁₀N₆O) integrates a pyrazolo[5,1-c][1, triazine system fused with a dihydrotriazinone ring (Table 1). The benzyl group at position 3 introduces lipophilic character, potentially enhancing membrane permeability, while the electron-withdrawing nitrile at position 8 may stabilize the triazine ring through resonance effects. The amino group at position 7 serves as a hydrogen bond donor, a feature often critical for target engagement in kinase inhibitors .
Table 1: Key Structural and Physicochemical Properties
X-ray crystallographic analyses of analogous triazine derivatives, such as pyrrolo triazin-4(3H)-ones, confirm planar geometries stabilized by intramolecular hydrogen bonding between the amino and carbonyl groups . Such structural rigidity may contribute to selective interactions with biological targets like kinases or apoptosis-regulating proteins .
Synthetic Methodologies and Optimization
Leuckart Reaction-Based Cyclization
A pivotal synthetic route involves the Leuckart reaction, leveraging formamide and ammonium acetate under nitrogen at elevated temperatures (130–140°C) . Starting from ethyl pyrrole-2-carboxylate derivatives, N-amination with chloramine yields intermediates that undergo cyclization to form the triazine core (Scheme 1). This one-pot methodology achieves yields exceeding 70% for related compounds, with reaction times of 10–12 hours .
Scheme 1: Generalized Synthesis of Pyrazolo-Triazine Derivatives
-
N-Amination: Ethyl pyrrole-2-carboxylate + chloramine → N-amino intermediate.
-
Cyclization: N-amino intermediate + formamide/ammonium acetate → triazine product .
Biological Activity and Mechanistic Insights
| Compound | IC₅₀ (MCF-7) | IC₅₀ (MDA-MB-231) | Selectivity Index (MCF-10A) |
|---|---|---|---|
| Cisplatin | 12.5 µM | 15.0 µM | 1.2 |
| Pyrazolo-Triazine 3b | 4.8 µM | 5.3 µM | 3.6 |
Kinase Inhibition and Target Engagement
The triazine core’s resemblance to ATP-binding motifs positions it as a kinase inhibitor candidate. Patent data highlight triazine derivatives’ utility in kinase screening, with substituents like the benzyl group modulating selectivity . Molecular docking studies of analogous compounds predict favorable interactions with EGFR and VEGFR2 kinases, though experimental validation remains pending for this specific derivative .
Pharmacological and Therapeutic Applications
Oncology
The compound’s pro-apoptotic and anti-proliferative effects position it as a lead candidate for breast and lung cancers. Its ability to suppress NF-κB and upregulate p53 aligns with strategies to overcome chemoresistance .
Antimicrobial and Anti-Inflammatory Applications
While direct evidence is lacking, related 1,2,4-triazines exhibit broad-spectrum antibacterial and anti-inflammatory activities, suggesting potential repurposing . The nitrile moiety may confer reactivity against bacterial cysteine proteases or viral polymerases.
Challenges and Future Directions
Current limitations include insufficient pharmacokinetic data and in vivo validation. Future research should prioritize:
-
ADME Profiling: Assessing bioavailability, metabolic stability, and blood-brain barrier penetration.
-
Target Deconvolution: Identifying primary molecular targets via proteomic or CRISPR screens.
-
Analog Optimization: Exploring substituent effects at positions 3 (benzyl) and 8 (nitrile) to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume